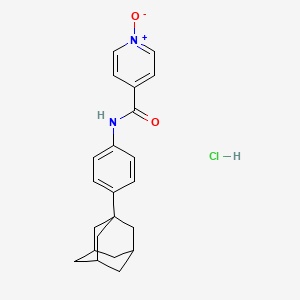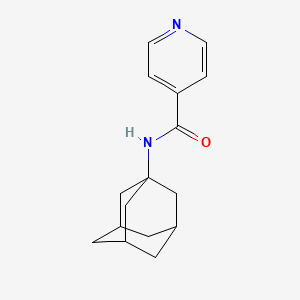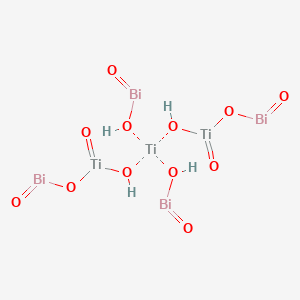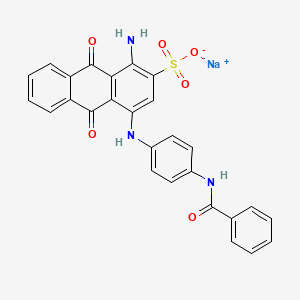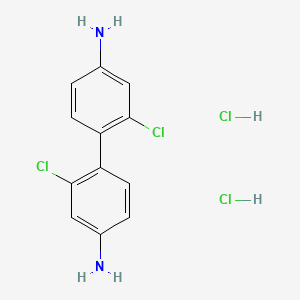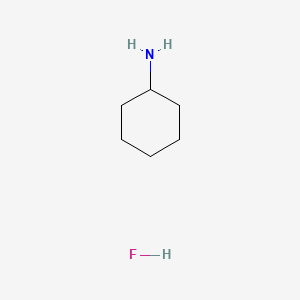
Cyclohexylammonium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylammonium fluoride is an organic compound with the molecular formula C₆H₁₄FN. It is a derivative of cyclohexylamine, where the amine group is protonated to form an ammonium ion, paired with a fluoride anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylammonium fluoride can be synthesized through the reaction of cyclohexylamine with hydrofluoric acid. The reaction typically involves the following steps:
Reaction: Cyclohexylamine is reacted with hydrofluoric acid in a controlled environment.
Conditions: The reaction is carried out at low temperatures to prevent the decomposition of the product.
Purification: The resulting product is purified through crystallization or distillation to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain the integrity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylammonium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can act as a nucleophile, participating in nucleophilic substitution reactions.
Acid-Base Reactions: As an ammonium salt, it can participate in acid-base reactions, where the ammonium ion can donate a proton.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, where the fluoride ion replaces the halide ion under mild conditions.
Acid-Base Reactions: These reactions typically occur in aqueous solutions, where the pH is adjusted to facilitate proton transfer.
Major Products Formed:
Substitution Reactions: The major products are often fluorinated organic compounds.
Acid-Base Reactions: The products include cyclohexylamine and the corresponding acid.
Wissenschaftliche Forschungsanwendungen
Cyclohexylammonium fluoride has several applications in scientific research:
Materials Science: It serves as a structure-directing agent in the synthesis of zeolites and other porous materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active fluorinated compounds
Wirkmechanismus
The mechanism of action of cyclohexylammonium fluoride involves its ability to donate fluoride ions in chemical reactions. The fluoride ion can act as a nucleophile, attacking electrophilic centers in organic molecules. Additionally, the ammonium ion can participate in proton transfer reactions, influencing the pH and reactivity of the medium .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: The parent compound, differing by the absence of the fluoride ion.
Tetrabutylammonium Fluoride: Another ammonium fluoride salt, commonly used in organic synthesis.
Uniqueness: Cyclohexylammonium fluoride is unique due to its specific structure, which combines the properties of cyclohexylamine and fluoride. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in both academic and industrial research .
Eigenschaften
CAS-Nummer |
26593-77-1 |
|---|---|
Molekularformel |
C6H14FN |
Molekulargewicht |
119.18 g/mol |
IUPAC-Name |
cyclohexanamine;hydrofluoride |
InChI |
InChI=1S/C6H13N.FH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H |
InChI-Schlüssel |
FVPCNTIZTYPTAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


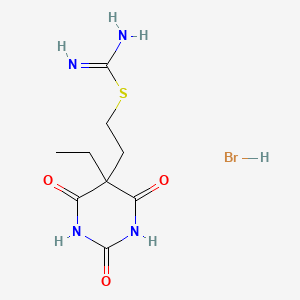

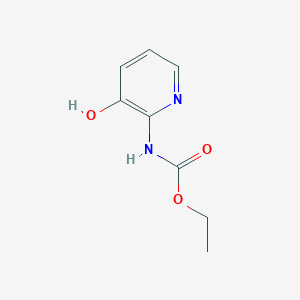
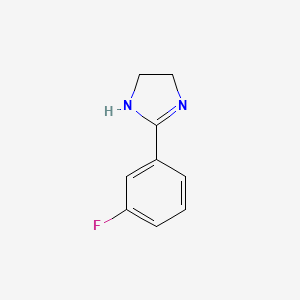
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
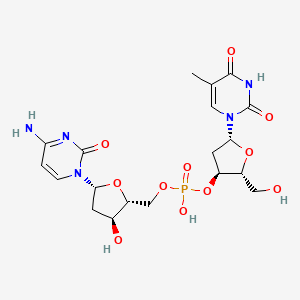
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
